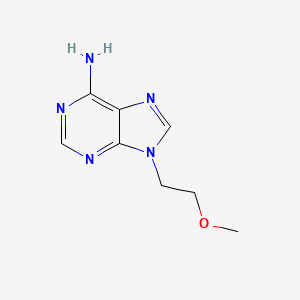

9-(2-methoxyethyl)-9H-purin-6-amine

Description

9-(2-Methoxyethyl)-9H-purin-6-amine is a purine derivative characterized by a 6-amino group and a 2-methoxyethyl substituent at the 9-position of the purine scaffold. Purine analogs are critical in medicinal chemistry due to their roles in nucleotide metabolism and therapeutic applications, including antiviral and anticancer agents . The 2-methoxyethyl group introduces an ether linkage, which enhances solubility in polar solvents compared to purely alkyl or aromatic substituents.

Properties

Molecular Formula |

C8H11N5O |

|---|---|

Molecular Weight |

193.21 g/mol |

IUPAC Name |

9-(2-methoxyethyl)purin-6-amine |

InChI |

InChI=1S/C8H11N5O/c1-14-3-2-13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,2-3H2,1H3,(H2,9,10,11) |

InChI Key |

UWMBKDNAUNZHFC-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=NC2=C(N=CN=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-methoxyethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Oxidized derivatives of the purine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-(2-methoxyethyl)-9H-purin-6-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

The 9-position substituent significantly influences solubility, reactivity, and bioavailability. Below is a comparison of key analogs:

Key Observations :

- Ether vs. Thioether : The 2-methoxyethyl group (ether) in the target compound likely improves water solubility compared to thioether analogs (e.g., 8-((2-methoxyethyl)thio) derivatives), which have higher lipophilicity .

- Aromatic vs. Alkyl : Phenyl or dichlorophenyl substituents (e.g., 9-phenyl or 8-arylthio derivatives) reduce solubility but enhance π-π stacking in biological targets .

Comparison with Other Routes

- 9-Phenyl Derivatives : Synthesized via Pd-catalyzed cross-coupling or direct cyclization of phenyl-substituted imidazoles, achieving high yields (60-80%) .

- Thioether Analogs : Formed via nucleophilic substitution of purine bromides with thiols, often requiring protective groups (e.g., Boc) to prevent side reactions .

- Bromoethyl Derivatives : Synthesized using 1,2-dibromoethane under Cs₂CO₃ catalysis, though yields are lower due to competing elimination .

Structure-Activity Relationships (SAR)

- Target Binding : Arylthio or halogenated substituents (e.g., 3,5-dichlorophenylthio in ) enhance affinity for hydrophobic binding pockets in enzymes, whereas methoxyethyl may engage in hydrogen bonding.

Biological Activity

9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative notable for its potential biological activity, particularly in the context of enzyme inhibition and modulation of cellular pathways. The compound's structure, characterized by the addition of a methoxyethyl group at the nitrogen position 9 of the purine ring, suggests significant interactions with biological macromolecules such as proteins and nucleic acids.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₄N₄O. This compound belongs to a class of purines that are crucial for various biological processes, including DNA and RNA synthesis, energy metabolism, and cell signaling. The unique methoxyethyl substitution enhances its solubility and potential bioactivity compared to other purine derivatives.

Biological Activity

Research indicates that this compound may function as an enzyme inhibitor . Notably, it has shown potential in inhibiting topoisomerase II , an enzyme essential for DNA replication and repair. By binding to the ATP binding site of topoisomerase II, this compound could exert anticancer effects while minimizing toxicity to non-proliferating cells.

Enzyme Inhibition Studies

- Topoisomerase II Inhibition : The compound's ability to inhibit topoisomerase II suggests applications in cancer therapy. Studies have indicated that such inhibitors can disrupt DNA replication in cancer cells, leading to cell death.

- Heat Shock Protein 90 (HSP90) Modulation : Preliminary findings suggest that purine derivatives, including this compound, may suppress HSP90 activity, which is implicated in several proliferative diseases .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique properties associated with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine | Contains a bromophenyl group | Enhanced reactivity due to bromine |

| N-(4-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine | Contains a chlorophenyl group | Different electronic properties due to chlorine |

| N-(2-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine | Contains a fluorophenyl group | Potentially altered reactivity due to fluorine |

| N-(2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine | Contains a methyl group | Affects steric and electronic characteristics |

The specific combination of functional groups in this compound influences its chemical reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Applications : Research has indicated that compounds inhibiting topoisomerase II can be effective against various cancer types. The binding affinity of this compound at the enzyme's active site suggests its utility as a chemotherapeutic agent.

- Inhibition of HSP90 : A study focused on purine analogs demonstrated their capacity to inhibit HSP90, leading to reduced tumor growth in xenograft models . This finding positions this compound as a candidate for further investigation in the treatment of cancers reliant on HSP90.

- Metabolic Stability : Investigations into the metabolic pathways of this compound indicate favorable stability profiles, suggesting that it may have prolonged action within biological systems compared to other purine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.